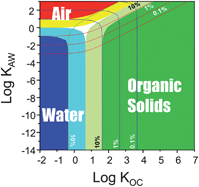Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
Journal of Environmental Monitoring Pub Date: 2011-06-02 DOI: 10.1039/C1EM10109A
Abstract
Assessing the behaviour of organic chemicals in soil is a complex task as it is governed by the physical chemical properties of the chemicals, the characteristics of the soil as well as the ambient conditions of the environment. The chemical partitioning space, defined by the air–


Recommended Literature
- [1] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [2] Effect of the nature of protecting group at O-4 on stereoselectivity of glycosylation by 4-O-substituted 2,3-di-O-benzylfucosyl bromides
- [3] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡
- [4] Synthesis of a layered zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn2(PO4)(HPO4)2]·H2O, and its transformation to a extra-large pore three-dimensional zinc phosphate, [NH3(CH2)2NH2(CH2)3NH3][Zn3(PO4)(HPO4)3]
- [5] Unrolling the hydrogen bond properties of C–H···O interactions
- [6] Host–guest energetic materials constructed by incorporating oxidizing gas molecules into an organic lattice cavity toward achieving highly-energetic and low-sensitivity performance†
- [7] Ascertaining genuine SERS spectra of p-aminothiophenol
- [8] To assemble or fold?†
- [9] Concluding Remarks Self-organising polymers
- [10] Heterocyclic polyfluoro-compounds. Part XVII. Ethanolysis of perfluoro-(2-methyl-2H-azirine)

Journal Name:Journal of Environmental Monitoring
Research Products
-
CAS no.: 118290-05-4









